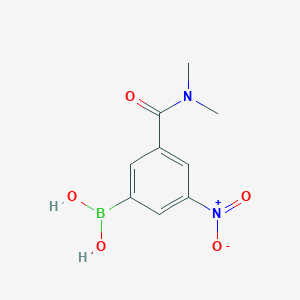
(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid
説明
The compound “(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid” is a type of boronic acid derivative . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They are derived synthetically from primary sources of boron such as boric acid .
Synthesis Analysis
Boronic acids are typically synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses boronic acids .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trivalent boron atom connected to one alkyl substituent and two hydroxyl groups . The boron atom is sp2-hybridized and possesses a vacant p orbital . The three substituents are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .科学的研究の応用
Glucose Sensing in Diabetes Management
Boronic acid derivatives like N-ETHYL 4-BORONO-2-FLUOROBENZAMIDE are pivotal in the development of non-enzymatic glucose sensors. These sensors utilize a reversible and covalent binding mechanism for glucose recognition, which is crucial for continuous glucose monitoring and responsive insulin release in diabetic patients. The unique structure of boronic acid derivatives allows for improved selectivity and reduced interference, making them suitable for long-term glucose monitoring applications .
Development of Therapeutics
The interaction of boronic acids with diols and strong Lewis bases is exploited in therapeutic development. For instance, boronic acid-based compounds can be used to interfere with signaling pathways, inhibit enzymes, and facilitate cell delivery systems. This makes them valuable tools in the creation of new drugs and targeted therapies .
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with diols enables its use in biological labeling and protein manipulation. This property is particularly useful in the study of glycoproteins and other biomolecules, where precise detection and modification are required .
Analytical Separation Technologies
In analytical chemistry, N-ETHYL 4-BORONO-2-FLUOROBENZAMIDE can be employed in separation technologies due to its selective binding to certain sugars and other diol-containing molecules. This application is significant in the purification of complex biological samples and the analysis of carbohydrate composition .
Optical and Electrochemical Sensing Methods
The electron-withdrawing properties and modifiable groups of phenylboronic acids are explored to develop various sensing strategies, including optical and electrochemical methods. These properties are essential for creating sensors with high sensitivity and specificity for a range of analytes .
Controlled Release Systems
Boronic acid derivatives are used in the design of polymers for controlled release systems. For example, they can be incorporated into materials that respond to glucose levels, enabling the controlled release of insulin for diabetic patients .
Electrophoresis of Glycated Molecules
The compound’s interaction with glycated molecules makes it suitable for use in electrophoresis, aiding in the separation and analysis of glycated proteins and sugars. This is particularly useful in the diagnosis and monitoring of diseases like diabetes .
Microparticle Construction for Analytical Methods
N-ETHYL 4-BORONO-2-FLUOROBENZAMIDE can be used as a building block for microparticles in analytical methods. These microparticles can be designed to interact with specific molecules, making them useful in various diagnostic and research applications .
将来の方向性
特性
IUPAC Name |
[4-(ethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCACUISZWVJQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660244 | |
| Record name | [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid | |
CAS RN |
874289-12-0 | |
| Record name | B-[4-[(Ethylamino)carbonyl]-3-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Ethylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)





![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)